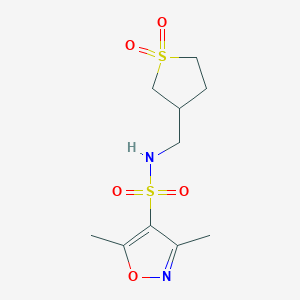
N-((1,1-Dioxidotetrahydrothiophen-3-yl)methyl)-3,5-Dimethylisoxazol-4-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C10H16N2O5S2 and its molecular weight is 308.37. The purity is usually 95%.
BenchChem offers high-quality N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
GIRK-Kanal-Aktivatoren
Die Verbindung wurde als potenter und selektiver Aktivator von G-Protein-gesteuerten, nach innen gerichteten Kaliumkanälen (GIRK) identifiziert . GIRK-Kanäle sind wichtige Effektoren in GPCR-Signalwegen, die die Erregbarkeit in Zellen modulieren. Sie werden von den Genen KCNJ3, KCNJ6, KCNJ9 und KCNJ5 kodiert .
Neurologische Störungen
Aufgrund ihrer Rolle als GIRK-Kanal-Aktivator könnte die Verbindung potenzielle Anwendungen bei der Behandlung neurologischer Störungen wie Epilepsie und Angst haben . GIRK-Kanäle sind an einer Reihe von physiologischen Prozessen beteiligt und sind potenzielle Zielstrukturen für zahlreiche Indikationen .
Schmerzlinderung
Die Rolle der Verbindung als GIRK-Kanal-Aktivator deutet auch auf potenzielle Anwendungen bei der Schmerzbehandlung hin . Es gibt substantielle vorläufige Beweise, die die Rolle von GIRK-Kanälen bei der Schmerzempfindung unterstützen .
Suchtbehandlung
Die Verbindung könnte möglicherweise zur Behandlung von Sucht eingesetzt werden . GIRK-Kanäle wurden in Belohnungs-/Suchtwegen impliziert .
Metabolische Stabilität
Die Verbindung wurde in Tier-1-DMPK-Assays bewertet und zeigte eine verbesserte metabolische Stabilität gegenüber prototypischen Harnstoff-basierten Verbindungen . Dies deutet auf ein Potenzial für eine verbesserte Pharmakokinetik in therapeutischen Anwendungen hin .
Herzfrequenzregulation
GIRK-Kanäle, die diese Verbindung aktiviert, spielen eine Schlüsselrolle bei der Regulation der Herzfrequenz . Daher könnte sie möglicherweise zur Behandlung von Herzerkrankungen eingesetzt werden .
Wirkmechanismus
Target of Action
The primary target of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The pharmacokinetic properties of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide, including its absorption, distribution, metabolism, and excretion (ADME), impact its bioavailability. The compound has shown improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide leads to changes in cell excitability. This molecular effect can have various cellular effects, depending on the specific physiological context .
Biochemische Analyse
Biochemical Properties
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with G protein-gated inwardly-rectifying potassium (GIRK) channels, which are crucial in regulating cellular excitability . The interaction with GIRK channels involves binding to specific sites on the channel proteins, modulating their gating properties and, consequently, the flow of potassium ions across the cell membrane.
Cellular Effects
The effects of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. By modulating GIRK channel activity, it affects the membrane potential and excitability of neurons and other excitable cells . Additionally, it can alter the expression of genes involved in ion transport and cellular metabolism, leading to changes in cellular function and homeostasis.
Molecular Mechanism
At the molecular level, N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide exerts its effects through specific binding interactions with biomolecules. The compound binds to GIRK channels, stabilizing their open state and enhancing potassium ion conductance . This binding interaction involves the sulfonamide group forming hydrogen bonds with amino acid residues in the channel protein, while the isoxazole ring and dioxidotetrahydrothiophenyl moiety contribute to hydrophobic interactions that stabilize the binding.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide change over time. The compound exhibits good stability under physiological conditions, maintaining its activity over extended periods . It may undergo gradual degradation, leading to a decrease in potency. Long-term studies have shown that continuous exposure to this compound can result in sustained modulation of cellular functions, with potential cumulative effects on cellular homeostasis.
Dosage Effects in Animal Models
The effects of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide vary with different dosages in animal models. At low doses, the compound effectively modulates GIRK channel activity without causing significant adverse effects . At higher doses, it may induce toxicity, manifesting as disruptions in cellular metabolism and ion homeostasis. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical modulation.
Metabolic Pathways
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is involved in specific metabolic pathways. It interacts with enzymes responsible for its biotransformation, including cytochrome P450 enzymes . These interactions can lead to the formation of metabolites that may retain biological activity or contribute to the compound’s overall pharmacokinetic profile. The compound’s influence on metabolic flux and metabolite levels can impact cellular energy balance and metabolic homeostasis.
Transport and Distribution
Within cells and tissues, N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and accumulate in specific tissues.
Subcellular Localization
The subcellular localization of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is critical for its activity and function. The compound is directed to specific cellular compartments, such as the plasma membrane, where it interacts with GIRK channels . Targeting signals and post-translational modifications may play a role in directing the compound to its site of action, ensuring its effective modulation of cellular processes.
Eigenschaften
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5S2/c1-7-10(8(2)17-12-7)19(15,16)11-5-9-3-4-18(13,14)6-9/h9,11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTCFFAKSIKPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588767.png)
![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2588769.png)
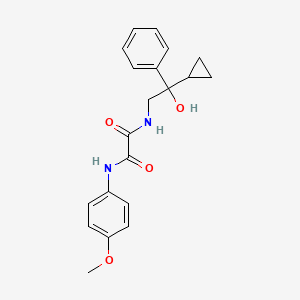
![3-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2588771.png)
![(6-chloro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2588772.png)

![2-(benzylsulfanyl)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide](/img/structure/B2588774.png)
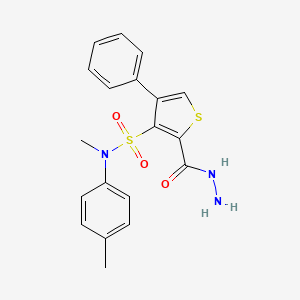
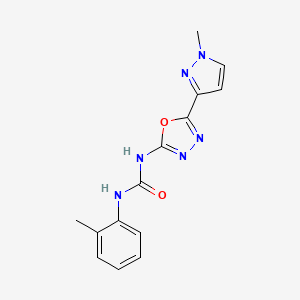
![N-(furan-2-ylmethyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2588779.png)
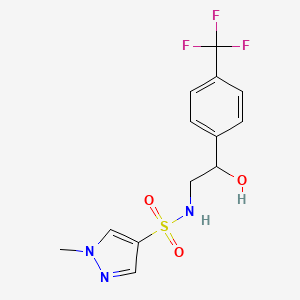
![(2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid;hydrochloride](/img/structure/B2588783.png)
![Benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2588785.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2588789.png)
